N-[(E)-(3-nitrophenyl)methylidene]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-N-[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]AMINE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a nitrophenyl group and an oxadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-N-[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]AMINE typically involves the following steps:
Condensation Reaction: The primary amine, 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, is reacted with 3-nitrobenzaldehyde in the presence of an acid catalyst to form the Schiff base.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-N-[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]AMINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4)
Major Products
Reduction: Formation of the corresponding amine derivative
Substitution: Formation of substituted derivatives depending on the nucleophile used
Oxidation: Formation of oxidized oxadiazole derivatives
Scientific Research Applications
N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-N-[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Material Science: It is explored for its potential use in organic electronics and photonics due to its conjugated system.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-N-[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]AMINE involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group and oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s ability to interact with DNA and proteins also contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-NITROPHENYL)METHYLIDENE]-N-[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]AMINE
- N-[(E)-(3-NITROPHENYL)METHYLIDENE]-N-[4-(4-{[(E)-(3-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]AMINE
Uniqueness
N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-N-[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]AMINE is unique due to its specific combination of a nitrophenyl group and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C21H14N4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C21H14N4O3/c26-25(27)19-8-4-5-15(13-19)14-22-18-11-9-17(10-12-18)21-24-23-20(28-21)16-6-2-1-3-7-16/h1-14H |
InChI Key |
XPJVNFMTLKGNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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